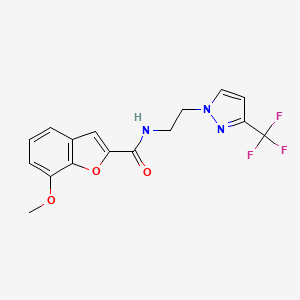

7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c1-24-11-4-2-3-10-9-12(25-14(10)11)15(23)20-6-8-22-7-5-13(21-22)16(17,18)19/h2-5,7,9H,6,8H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWARDPUUABMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide involves multiple steps:

Formation of the Benzofuran Core: : The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable alkyne under acidic or basic conditions.

Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation using agents such as methyl iodide in the presence of a base.

Formation of the Pyrazole Moiety: : The pyrazole ring is typically synthesized through a condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by functionalization to introduce the trifluoromethyl group.

Coupling Reaction: : The final coupling of the pyrazole moiety with the benzofuran core can be achieved through amide bond formation, using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods: : Industrial-scale production may utilize similar routes, optimized for efficiency, yield, and cost. Automation and continuous flow reactions are often employed to streamline the process and improve scalability.

Chemical Reactions Analysis

Benzofuran Core Formation

The benzofuran skeleton is typically synthesized through cyclization reactions of salicylaldehyde derivatives. For example:

-

Vilsmeier-Haack reaction : POCl₃ and DMF are used to formylate salicylaldehyde precursors, followed by cyclization to yield benzofuran derivatives .

-

Ethyl bromoacetate coupling : Salicylaldehyde reacts with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form ethyl benzofuran-2-carboxylate intermediates .

Table 1: Benzofuran Core Synthesis Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, reflux | Formylation and cyclization |

| Nucleophilic substitution | Ethyl bromoacetate, K₂CO₃ | Form ethyl ester intermediate |

Coupling Reactions

The carboxamide linkage is formed via:

-

Hydrazide intermediates : Benzofuran-2-carbohydrazide reacts with aldehydes in ethanol/acetic acid to form amidrazones, which are then hydrolyzed to carboxamides .

-

Direct amidation : Activation of the carboxylic acid (e.g., via HATU or EDC) followed by coupling with amines.

Table 3: Carboxamide Formation

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrazide-aldehyde coupling | Aldehydes, ethanol, glacial acetic acid | Amidrazone formation |

| Hydrolysis | H₂O, heat | Convert amidrazones to amides |

Reaction Conditions and Challenges

-

Temperature control : Cyclization steps (e.g., Vilsmeier-Haack) often require reflux conditions to drive reactions to completion .

-

Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are critical for nucleophilic substitutions, while protic solvents (e.g., ethanol) facilitate hydrazide couplings .

-

Stability concerns : The trifluoromethyl group may introduce steric hindrance, necessitating optimized reaction times to avoid side reactions.

Characterization Techniques

Biological Relevance

While direct data for the trifluoromethyl-substituted analog is unavailable, pyrazole-benzofuran hybrids exhibit:

-

Enzyme inhibition : α-glucosidase inhibition via hydrophobic interactions and hydrogen bonding .

-

Anticancer activity : Induction of apoptosis in cancer cell lines (e.g., A549) via mitochondrial disruption .

-

Anti-inflammatory effects : Modulation of COX-2 and NF-κB pathways, as observed in pyrazole derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exhibit significant anticancer activity. The mechanisms through which this compound may exert its effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest in specific phases, inhibiting the proliferation of cancer cells.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive Bacteria : Exhibits notable antibacterial effects against pathogens such as Staphylococcus aureus.

- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : The benzofuran structure is synthesized using standard organic reactions.

- Introduction of Pyrazole Moiety : The trifluoromethyl-substituted pyrazole is introduced through condensation reactions.

- Characterization Techniques : The characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of similar compounds, researchers found that derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives revealed that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested potential applications in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : It may interact with proteins, enzymes, or nucleic acids, modifying their structure and function.

Pathways Involved: : The trifluoromethyl and pyrazole groups are known to enhance binding affinity to certain biological targets, influencing pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzofuran Carboxamide Derivatives

5-Ethoxy-3-methyl-N-(2-methylbutan-2-yl)-1-benzofuran-2-carboxamide (CAS 736167-02-5)

- Structural Differences :

- Position 5 substituent: Ethoxy (vs. methoxy at position 7 in the target compound).

- Core substitution: 3-methyl (vs. unsubstituted benzofuran in the target).

- Side chain: Bulky 2-methylbutan-2-yl amide (vs. ethyl-linked pyrazole).

3-(Propan-2-yloxymethyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide (CAS 851686-22-1)

- Structural Differences :

- Substituent at position 3: Propan-2-yloxymethyl (vs. unsubstituted benzofuran).

- Side chain: Thiazol-2-yl amide (vs. pyrazole-ethyl linker).

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)

Trifluoromethyl Pyrazole-Containing Compounds

2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)acetic Acid (From Example 191, )

- Structural Differences :

- Pyrazole linked to acetic acid (vs. ethyl-linked benzofuran carboxamide).

- Additional cyclopropyl substituent on pyrazole.

- Implications :

1-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)-N,N,N-Trimethyl-2-(6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea ()

- Structural Differences :

- Urea linker replaces the ethyl-carboxamide chain.

- Complex triazolopyrazine core (vs. benzofuran).

Data Table: Key Structural and Hypothetical Functional Comparisons

Research Findings and Limitations

- Synthesis : The target compound’s ethyl-linked pyrazole-benzofuran architecture is synthetically accessible via amide coupling, similar to methods used for compound 191 .

- Activity Gaps: No direct bioactivity data for the target compound is available in the provided evidence. However, analogs like the triazolopyrazine-urea derivative show kinase inhibition , while benzofuran carboxamides are linked to herbicide activity .

- Key Challenge : Balancing lipophilicity (from CF₃) with solubility (from polar amides) remains critical for optimizing bioavailability.

Biological Activity

7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula: CHFNO

- Molecular Weight: 386.324 g/mol

- CAS Number: 51412-22-7

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzofuran derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been associated with enhanced biological activity.

Case Studies

- Cytotoxicity Assays:

- Mechanism of Action:

Pharmacological Potential

The structural characteristics of this compound suggest potential as a lead compound for drug development. The presence of the methoxy and trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.

Table 1: Biological Activity of Related Compounds

| Compound Name | Structure | IC (µM) | Target Cell Line |

|---|---|---|---|

| Compound A | Structure A | 0.48 | MCF-7 |

| Compound B | Structure B | 1.54 | U-937 |

| Compound C | Structure C | 15.63 | HT-1080 |

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Effect on Activity |

|---|---|

| Methoxy at C-6 | Increased potency |

| Trifluoromethyl | Enhanced cytotoxicity |

| Amino group | Variable effects |

Research Findings

- Synthesis and Evaluation:

- In Vivo Studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling benzofuran-2-carboxylic acid derivatives with functionalized pyrazole-ethylamine intermediates. For example, Pd-catalyzed C–H activation or amidation reactions under anhydrous conditions (e.g., using EDC/HOBt coupling agents) are common . To improve yields:

- Optimize solvent systems (e.g., THF or DMF) and temperature (0–60°C).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy at C7 of benzofuran, trifluoromethyl on pyrazole) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in benzofuran derivatives) .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS in positive ion mode) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified pyrazole (e.g., replacing trifluoromethyl with chloro) or benzofuran (e.g., altering methoxy position) .

- Biological Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic inhibition assays .

- Data Analysis : Correlate substituent electronegativity (e.g., CF vs. CH) with binding affinity using regression models .

Q. What in silico strategies are effective for predicting target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., homology models of serotonin receptors) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in benzofuran) using MOE or Discovery Studio .

Q. How can contradictory data between crystallographic and spectroscopic results be resolved?

- Methodological Answer :

- Orthogonal Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .

- Dynamic NMR : Assess conformational flexibility in solution (e.g., variable-temperature -NMR in DMSO-d) .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Receptor Profiling : Use competitive binding assays with -labeled ligands (e.g., for adrenergic or dopaminergic receptors) .

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target receptors .

- Kinetic Studies : Determine IC values via dose-response curves (GraphPad Prism) .

Q. What strategies ensure stability and reproducibility in long-term studies involving this compound?

- Methodological Answer :

- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Storage Conditions : Store lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide group .

Q. How can target validation be performed to confirm the compound’s specificity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.